3-Chloro-2-fluoro-5-methylpyridine

Übersicht

Beschreibung

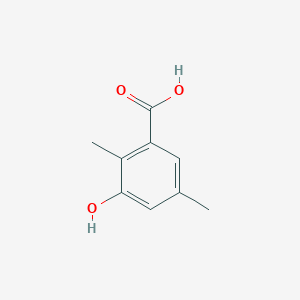

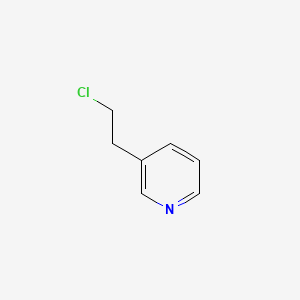

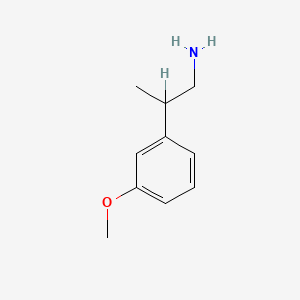

3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-methylpyridine .

Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-5-methylpyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular weight of 3-Chloro-2-fluoro-5-methylpyridine is 145.56 . Its IUPAC name is 3-chloro-2-fluoro-5-methylpyridine and its InChI code is 1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

. It is used in various chemical synthesis processes due to its unique structure and reactivity .

Intermediate for Pesticides

This compound is used as an intermediate in the synthesis of certain pesticides . For example, it can be chlorinated to 2-chloro-5-methylpyridine and further chlorinated to CCMP, which can be directly used as an intermediate of imidacloprid and acetamiprid .

Herbicides and Insecticides

The compound is also used in the synthesis of some herbicides and insecticides . Its unique structure makes it a valuable starting material in these syntheses .

Safety Measures

In terms of safety, the compound is known to cause skin and eye irritation . Therefore, safety measures such as enclosure and isolation of the emission source, as well as proper ventilation, are necessary when handling this compound .

Storage and Handling

The compound is typically stored in a refrigerator at 0-10°C . It appears as a white to almost white powder or lump .

Solubility

“3-Chloro-2-fluoro-5-methylpyridine” is soluble in methanol , which can be useful in various research applications where a soluble form of the compound is required.

Wirkmechanismus

Target of Action

3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative and a fluorinated building block Fluoropyridines, in general, have been used in the synthesis of various pharmaceutical and agrochemical compounds . The specific targets would depend on the final compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property can influence their interaction with targets.

Biochemical Pathways

It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The affected pathways would depend on the specific compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.

Pharmacokinetics

A related compound, 2-chloro-3-fluoro-5-methylpyridine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially influence the bioavailability of the compound.

Result of Action

It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The specific effects would depend on the specific compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-methylpyridine. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity. For instance, it’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This property can influence their stability in different environments.

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650527 | |

| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-methylpyridine | |

CAS RN |

1031929-23-3 | |

| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)